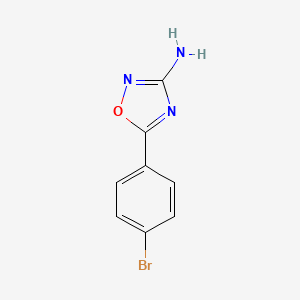

5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSOEAGLKNLLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 4 Bromophenyl 1,2,4 Oxadiazol 3 Amine and Its Analogs

Historical and Current Approaches to 1,2,4-Oxadiazole (B8745197) Synthesis

The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger. nih.gov Their pioneering approach involved the reaction of amidoximes with acyl chlorides. nih.gov This fundamental reaction, which often results in the formation of an O-acylamidoxime intermediate that subsequently cyclizes upon heating, remains a cornerstone of 1,2,4-oxadiazole synthesis. chim.itresearchgate.net

Over the decades, synthetic methodologies have expanded significantly. A major alternative to the amidoxime (B1450833) route is the 1,3-dipolar cycloaddition between nitrile oxides and nitriles. nih.govchim.it This [3+2] cycloaddition is a powerful tool for constructing the heterocyclic ring. chim.it

Current approaches often focus on improving efficiency, yield, and substrate scope. These include:

Microwave-assisted synthesis: The use of microwave irradiation has been shown to accelerate the heterocyclization of amidoximes with acyl chlorides or esters. nih.gov

Use of coupling agents: Carboxylic acids can be reacted with amidoximes in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) or carbonyldiimidazole (CDI) to facilitate the formation of the O-acylamidoxime intermediate in situ. chim.itrjptonline.org

Oxidative cyclization: Various oxidative methods have been developed, such as the iodobenzene (B50100) diacetate (IDB) mediated cyclization of acylguanidines. chim.it

One-pot procedures: Modern strategies often aim to combine multiple steps into a single reaction vessel to improve efficiency and reduce waste. nih.govijpsjournal.com

These diverse methods provide a robust toolkit for chemists to construct the 1,2,4-oxadiazole core, which can then be tailored to produce specific derivatives like 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine.

Targeted Synthesis of 5-Aryl-1,2,4-oxadiazol-3-amines

The synthesis of 5-aryl-1,2,4-oxadiazol-3-amines, the structural class to which this compound belongs, relies on specific strategies that build the 3-amino-5-aryl substitution pattern.

The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid derivative. chim.it To obtain a 3-amino-1,2,4-oxadiazole, the reaction typically starts from hydroxyguanidine or a protected derivative, which serves as the precursor for the C3-N-C(NH2)=NOH fragment. However, a more direct and modern approach involves the intramolecular cyclization of N-acyl-amidines or related precursors. For the synthesis of 3-amino-5-aryl derivatives, a key intermediate is often an N-cyanobenzamidoxime or a similar structure that can be cyclized.

A common pathway involves the reaction of an aryl amidoxime with a source for the 3-amino group, such as cyanamide (B42294) or a derivative, followed by cyclization. For example, substituted aryl amidoximes can be treated with reagents like methyl 2-chloro-2-oxoacetate, followed by reaction with hydrazine (B178648) and aldehydes to build complex structures. nih.gov

A highly effective and mild method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles utilizes Phenyliodine(III) diacetate (PIDA) as an oxidant. rsc.orgrsc.org This strategy involves the intramolecular oxidative cyclization of N-aryl-N'-hydroxyguanidines or related substrates. The reaction is believed to proceed through a PIDA-mediated N-O bond formation mechanism. rsc.org

This protocol is valued for its operational simplicity, tolerance of various functional groups, and the use of a less toxic hypervalent iodine reagent. rsc.org A range of 3-amino-5-aryl-1,2,4-oxadiazoles have been prepared with moderate to good yields using this method. For instance, the synthesis of analogs such as 5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine and 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine has been successfully demonstrated. rsc.org

Table 1: Examples of 3-Amino-5-aryl-1,2,4-oxadiazoles Synthesized via PIDA-Mediated Cyclization rsc.org

| Compound | R-Group | Yield | Melting Point (°C) |

| 2a | Phenyl | 69% | 164-165 |

| 2b | 2-Bromophenyl | 74% | 168-169 |

| 2d | 3-Chlorophenyl | 75% | 159-162 |

| 2n | 2,4-Difluorophenyl | 77% | 163-165 |

| 2q | 2,4,5-Trifluorophenyl | 79% | 165-167 |

Recent advancements have led to the development of one-pot, catalyst-free syntheses of 1,2,4-oxadiazoles. One such approach involves the reaction of amidoximes with carboxylic acid methyl or ethyl esters in a superbasic medium of NaOH/DMSO at room temperature. nih.gov This method allows for the direct formation of 3,5-disubstituted-1,2,4-oxadiazoles, although reaction times can be long and yields can vary significantly (11-90%). nih.gov

Another innovative one-pot strategy involves the base-mediated reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.org In this process, the aldehyde serves as both a reactant and an oxidant, eliminating the need for an external oxidizing agent. The reaction proceeds through three sequential steps: the base-promoted addition of hydroxylamine to a nitrile to form an amidoxime, condensation of the amidoxime with an aldehyde, and subsequent intramolecular cyclization and oxidation to yield the 3,5-disubstituted 1,2,4-oxadiazole. rsc.org

The introduction of the 4-bromophenyl group at the C5 position of the 1,2,4-oxadiazole ring is typically achieved by using a starting material that already contains this moiety. The specific precursor depends on the chosen synthetic route.

From 4-Bromobenzamidoxime (B100684): In syntheses that build the ring from an amidoxime and a one-carbon synthon for C3, the key starting material is 4-bromobenzamidoxime. This intermediate is readily prepared from 4-bromobenzonitrile (B114466) by reaction with hydroxylamine. rjptonline.org The 4-bromobenzamidoxime can then be reacted with a suitable reagent, such as cyanogen (B1215507) bromide or a related compound, to form the 3-amino-1,2,4-oxadiazole ring.

From 4-Bromobenzoyl Chloride/Carboxylic Acid: In routes involving the acylation of a hydroxyguanidine derivative, 4-bromobenzoyl chloride or 4-bromobenzoic acid (activated with a coupling agent) would be the reagent of choice to introduce the 4-bromophenyl group. chim.it

PIDA-Mediated Cyclization: In the PIDA-mediated synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles, the required precursor would be a guanidine (B92328) derivative derived from 4-bromobenzonitrile. The synthesis of the analogous 5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine demonstrates the feasibility of incorporating a bromophenyl group using this methodology. rsc.org

Derivatization Strategies of the 3-Amino Group in 1,2,4-Oxadiazoles

The 3-amino group of the 1,2,4-oxadiazole ring is a versatile functional handle that allows for further modification and the synthesis of a wide array of derivatives. While the amine itself is reported to be unexpectedly stable, it can undergo various chemical transformations. rsc.org

One of the most studied reactions is the Boulton-Katritzky rearrangement (BKR) . This thermal rearrangement involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the N2 atom of the oxadiazole ring. chim.it For example, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can undergo BKR under basic conditions to generate 2-amino imidazoles. chim.it

The 3-amino group can also participate in photochemical rearrangements . Under basic conditions, irradiation can cause 3-amino-1,2,4-oxadiazoles to rearrange into 1,3,4-oxadiazoles through a process known as the ring contraction-ring expansion (RCE) route. chim.it

More conventional derivatization strategies, analogous to those for other aryl amines, can also be employed, although specific examples for 3-amino-1,2,4-oxadiazoles require careful consideration of the reactivity of the heterocyclic system. These potential reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.

These derivatization strategies are crucial for structure-activity relationship studies in medicinal chemistry, allowing for the fine-tuning of the molecule's properties. For instance, in the related 1,3,4-oxadiazole (B1194373) series, the 2-amino group is readily used as a point for diversification, such as in the synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. nih.gov

Acylation Reactions and Product Formation

Acylation of the amino group in 3-amino-1,2,4-oxadiazoles is a common strategy to introduce a wide range of functional groups, thereby modifying the compound's physicochemical properties. This reaction typically involves the treatment of the 3-amino-1,2,4-oxadiazole with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base.

In a study focused on the synthesis of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, a series of acylation reactions were successfully performed. google.com The amino oxadiazole was treated with various acid chlorides, including acetyl chloride, benzoyl chloride, and substituted benzoyl chlorides, in the presence of triethylamine (B128534) to yield the corresponding acylated products. google.com This methodology can be directly applied to this compound to produce a diverse set of N-acylated derivatives. For instance, the reaction with benzoyl chloride would yield N-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzamide.

Furthermore, the reaction of the amino group with isocyanates provides an alternative route to urea (B33335) derivatives. The reaction of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with phenyl isocyanate and 3-chlorophenyl isocyanate afforded the corresponding urea derivatives in good yields. google.com This suggests that this compound could readily react with various isocyanates to form a library of N,N'-disubstituted ureas.

The general acylation reaction can be represented as follows:

Scheme 1: General Acylation of this compoundWhere R can be an alkyl or aryl group.

| Acylating Agent | Product |

| Acetyl chloride | N-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)acetamide |

| Benzoyl chloride | N-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzamide |

| Phenyl isocyanate | 1-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)-3-phenylurea |

Alkylation Reactions

Alkylation of the amino group of this compound offers another avenue for structural diversification. This can be achieved by reacting the amino-oxadiazole with various alkyl halides in the presence of a suitable base.

While direct N-alkylation of 3-amino-1,2,4-oxadiazoles is less commonly reported than acylation, analogous reactions on similar heterocyclic systems provide a strong basis for this synthetic strategy. For example, the alkylation of 2-(2-(4-bromophenyl)quinolin-4-yl)-5-thio-1,3,4-oxadiazole with different alkyl halides in the presence of potassium hydroxide (B78521) in ethanol (B145695) resulted in the formation of the corresponding S-alkylated products in good yields. nih.gov This indicates the feasibility of nucleophilic substitution reactions on related oxadiazole scaffolds.

For the N-alkylation of this compound, a suitable base such as sodium hydride or potassium carbonate would be required to deprotonate the amino group, followed by the addition of an alkylating agent like methyl iodide or benzyl (B1604629) bromide.

| Alkylating Agent | Base | Product |

| Methyl iodide | Sodium hydride | 5-(4-Bromophenyl)-N-methyl-1,2,4-oxadiazol-3-amine |

| Benzyl bromide | Potassium carbonate | N-Benzyl-5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine |

It is important to consider the potential for N-alkylation to occur at one of the nitrogen atoms within the oxadiazole ring, although the exocyclic amino group is generally more nucleophilic. Optimization of reaction conditions would be necessary to ensure selective alkylation of the amino group.

Coupling Reactions for Scaffold Extension

The presence of the 4-bromophenyl moiety in this compound provides a versatile handle for scaffold extension through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming new carbon-carbon bonds.

Numerous studies have demonstrated the successful application of Suzuki-Miyaura coupling to bromophenyl-substituted heterocycles. For instance, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) has been successfully coupled with various boronic acids and boronic acid pinacol (B44631) esters in the presence of a palladium catalyst and a base to generate biaryl structures. nih.gov Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with a range of aryl and heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com

These examples strongly suggest that this compound can be effectively utilized as a substrate in Suzuki-Miyaura coupling reactions. By reacting it with different aryl or heteroaryl boronic acids, a wide array of derivatives with extended aromatic systems can be synthesized.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromophenyl-Substituted Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Product | Reference |

| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Quinazoline-boronic acid pinacol ester | Pd(dppf)Cl₂ | Na₂CO₃ | Quinazolinylphenyl-1,3,4-oxadiazole derivative | nih.gov |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

The general scheme for the Suzuki-Miyaura coupling of this compound would be:

Scheme 2: Suzuki-Miyaura Coupling of this compoundWhere Ar' represents a new aryl or heteroaryl group. This strategy allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Optimization of Reaction Conditions and Yield Improvement in 1,2,4-Oxadiazole Synthesis

The synthesis of the 1,2,4-oxadiazole ring itself is a critical step that can be optimized to improve yields and purity. A common and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles is the PIDA (phenyliodine(III) diacetate)-mediated intramolecular oxidative cyclization of N-acylguanidines. nih.govrsc.org This method offers mild reaction conditions, proceeding at room temperature in a solvent like DMF. nih.gov

Several factors can be adjusted to optimize the synthesis of 1,2,4-oxadiazoles. These include the choice of catalyst, solvent, base, and reaction temperature. For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, a combination of PTSA (p-toluenesulfonic acid) and ZnCl₂ has been shown to be an efficient and mild catalytic system. organic-chemistry.org

In some synthetic routes, the choice of base can significantly impact the reaction outcome. For the reaction of amidoximes with esters, NaOH in DMSO was identified as the most suitable base. nih.gov In other cases, organic bases like triethylamine or the use of fluoride (B91410) ions as a strong base in aprotic solvents have been employed to facilitate the cyclization of O-acylated amidoximes at room temperature.

Modern techniques such as microwave-assisted synthesis have also been applied to accelerate the formation of the 1,2,4-oxadiazole ring. A novel strategy utilizing silica (B1680970) gel as a solid support under microwave irradiation has been developed for a fast and efficient synthesis of 1,2,4-oxadiazole derivatives. nih.gov

Table 2: Factors for Optimization in 1,2,4-Oxadiazole Synthesis

| Parameter | Examples of Conditions/Reagents | Effect on Reaction | Reference |

| Catalyst | PIDA, PTSA-ZnCl₂, Graphene Oxide | Promotes cyclization, can improve yields and reduce reaction times. | mdpi.comnih.govorganic-chemistry.org |

| Solvent | DMF, DMSO, Benzene with catalytic methanol (B129727) | Can influence reaction rate and solubility of reactants. | nih.govresearchgate.net |

| Base | NaOH, Triethylamine, Tetrabutylammonium fluoride | Neutralizes acidic byproducts, can catalyze cyclization. | nih.gov |

| Energy Source | Conventional heating, Microwave irradiation | Microwave can significantly reduce reaction times. | nih.gov |

By systematically varying these parameters, the synthesis of this compound and its analogs can be optimized to achieve higher yields, greater purity, and more environmentally friendly reaction conditions.

Structural Elucidation and Advanced Characterization Techniques in Research

Spectroscopic Analysis for Compound Verification and Structure Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a typical analysis using dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, the spectrum of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine displays distinct signals. A broad singlet observed around δ 7.35 ppm is characteristic of the two protons of the primary amine (-NH₂). chemicalbook.com The aromatic protons of the 4-bromophenyl ring appear as a multiplet (often a pair of doublets that can overlap to appear as a triplet or complex multiplet) around δ 7.75 ppm, integrating to four protons. chemicalbook.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound shows six unique carbon signals. chemicalbook.com Two signals in the downfield region, at approximately δ 163.7 and δ 156.6 ppm, are assigned to the two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring. chemicalbook.com The remaining four signals at δ 132.3, 126.9, 123.7, and 123.4 ppm correspond to the carbons of the bromophenyl ring. chemicalbook.com

| Technique | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.75 (t, 4H) | Aromatic protons (C₆H₄Br) |

| 7.35 (s, 2H) | Amine protons (-NH₂) | |

| ¹³C NMR | 163.7, 156.6 | Oxadiazole ring carbons |

| 132.3, 126.9 | Bromophenyl ring carbons | |

| 123.7, 123.4 |

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine, typically recorded using a potassium bromide (KBr) pellet, provides key structural evidence. chemicalbook.com

The most prominent features are two distinct bands in the region of 3292 cm⁻¹ and 3110 cm⁻¹, which are indicative of the asymmetric and symmetric N-H stretching vibrations of a primary amine group (-NH₂). chemicalbook.comwpmucdn.com The presence of two bands in this region is a classic sign of an -NH₂ group. A strong absorption band observed at 1660 cm⁻¹ is attributed to the C=N stretching vibration of the 1,3,4-oxadiazole ring, confirming the presence of the heterocyclic core. chemicalbook.com

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3292 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3110 | Symmetric N-H Stretch | |

| 1660 | C=N Stretch | 1,3,4-Oxadiazole Ring |

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine, the experimentally determined mass of the protonated molecule [M+H]⁺ was found to be 240.0879. chemicalbook.com This value is in excellent agreement with the calculated mass of 240.0875 for the molecular formula C₈H₇BrN₃O, thus confirming the elemental composition. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. Analysis by LC-MS shows a prominent ion peak at a mass-to-charge ratio (m/z) of 240.09, corresponding to the protonated molecule [M+H]⁺. chemicalbook.com The fragmentation pattern of 1,2,4-oxadiazole (B8745197) systems under electron impact often involves a characteristic Retro-Cycloaddition (RCA) fragmentation, which can provide further structural confirmation. researchgate.net

| Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| HRMS | [M+H]⁺ | 240.0875 | 240.0879 | chemicalbook.com |

| LC-MS | [M+H]⁺ | - | 240.09 | chemicalbook.com |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

HPLC is the premier method for determining the purity of non-volatile organic compounds. While a specific chromatogram for 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine is not detailed in the surveyed literature, the technique is routinely applied to analogous structures. thieme-connect.comcalpaclab.com

For analytical purposes, a reverse-phase HPLC (RP-HPLC) method would typically be employed. This would likely involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid or orthophosphoric acid to ensure sharp peak shapes. thieme-connect.com Purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks at a specific wavelength, often determined by a photodiode array (PDA) detector. thieme-connect.com For preparative purposes, the same principles are applied on a larger scale to isolate the pure compound.

Advanced Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

Biological Activity Investigations and Mechanistic Insights

Research into Antimicrobial Activities

While the antimicrobial potential of the oxadiazole scaffold is well-documented, specific studies on the antibacterial and antifungal activities of 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine are not present in the reviewed literature. Research on analogous structures suggests that the antimicrobial effects of such compounds can be influenced by the nature and position of substituents on the phenyl ring and the core heterocyclic system.

Antibacterial Activity Assessments and Associated Mechanisms

No specific data from antibacterial activity assessments for this compound could be retrieved. General studies on oxadiazole derivatives have explored their efficacy against a range of Gram-positive and Gram-negative bacteria, with proposed mechanisms often involving the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Antifungal Activity Studies

Similarly, there is a lack of specific research on the antifungal properties of this compound. The broader class of azole compounds, which includes oxadiazoles (B1248032), is known for its antifungal applications, often targeting ergosterol (B1671047) biosynthesis in fungal cell membranes.

Anticancer Research Applications

The potential of oxadiazole derivatives as anticancer agents is an active area of investigation. However, specific research focusing on the anticancer applications of this compound is not available in the reviewed scientific literature.

In Vitro Cytotoxicity Assessment Methodologies for Cancer Cell Lines

There are no published studies detailing the in vitro cytotoxicity of this compound against specific cancer cell lines. Cytotoxicity screening, typically employing assays such as the MTT or SRB assay, is a fundamental first step in evaluating the anticancer potential of a compound.

Investigation of Potential Molecular Targets and Pathways in Cancer Cells (e.g., tubulin binding)

Investigations into the specific molecular targets and pathways affected by this compound in cancer cells have not been reported. While related compounds have been studied for their ability to interfere with targets like tubulin polymerization, a critical process in cell division, no such data exists for the specified compound.

Molecular Docking in Predicting Anticancer Mechanisms

Molecular docking studies are computational methods used to predict the binding affinity and interaction of a small molecule with a biological target. No molecular docking studies specifically investigating the interaction of this compound with anticancer targets such as specific enzymes or receptors have been published.

Enzyme Inhibition Studies

The unique structural framework of "this compound" and its derivatives has prompted extensive investigation into their potential as enzyme inhibitors across various therapeutic areas. The following sections detail the research findings related to their inhibitory activity against several key enzymes.

Papain-like Protease (PLpro) Inhibition in Antiviral Research

The viral papain-like protease (PLpro) is a critical enzyme for the replication of viruses like SARS-CoV-2, making it a prime target for antiviral drug development. nih.gov Researchers have explored the 1,2,4-oxadiazole (B8745197) scaffold as a potential inhibitor of SARS-CoV-2 PLpro. nih.gov The design strategy for these inhibitors often involves mimicking the structural features of known PLpro inhibitors. nih.gov

In one study, a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives were synthesized and evaluated for their ability to inhibit SARS-CoV-2 PLpro. nih.gov Among the tested compounds, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline demonstrated the most significant inhibitory potential against SARS-CoV-2 PLpro with an IC50 value of 7.197 μM. nih.gov This compound also showed inhibitory activity against the spike protein's receptor-binding domain (RBD), suggesting a dual mechanism of action. nih.gov Docking simulations have been employed to understand the structural basis of the observed activities and to guide further optimization efforts. nih.gov

Table 1: SARS-CoV-2 PLpro Inhibition by 1,2,4-Oxadiazole Derivatives

| Compound | % Inhibition at 10 μM | IC50 (μM) |

|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | 58.6 | 7.197 |

| Compound 17 | 35.1 | - |

| Compound 14 | 22.5 | - |

| Compound 6 | 21.1 | - |

| Compound 10 | 20.8 | - |

Data sourced from a study on repositioning the 1,2,4-oxadiazole scaffold as SARS-CoV-2 PLpro inhibitors. nih.gov

Cholinesterase (AChE and BChE) Inhibition Profiling

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Research has extended to the 1,2,4-oxadiazole class of compounds to explore their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

A series of 1,2,4-oxadiazole derivatives were designed and synthesized based on the structure of donepezil, a known AChE inhibitor. nih.gov The inhibitory activities of these compounds against both AChE and BChE were evaluated. nih.gov Notably, some of the synthesized structures exhibited higher selectivity towards BChE compared to donepezil. nih.gov The most potent compound in this series, featuring chlorine and methyl group substitutions, demonstrated an IC50 value of 5.07 µM for BChE with a selectivity index greater than 19.72. nih.gov The study suggested that large, lipophilic, electron-withdrawing groups at specific positions on the molecule enhance the anti-BuChE activity. nih.gov

Table 2: Cholinesterase Inhibitory Activities of 1,2,4-Oxadiazole Derivatives

| Compound | R' Substitution | R" Substitution | BuChE IC50 (µM) | Selectivity Index (SI) vs AChE |

|---|---|---|---|---|

| 6n | Chlorine | Methyl | 5.07 | > 19.72 |

Data from a study on novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Research

Dipeptidyl peptidase-IV (DPP-IV) inhibitors, also known as gliptins, are a class of oral medications for the treatment of type 2 diabetes mellitus. nih.govnih.gov They function by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.gov The oxadiazole ring system has been incorporated into various drug development programs, including the search for novel DPP-IV inhibitors. nih.gov

The inclusion of the oxadiazole moiety in a pharmacophore has been shown to enhance the binding of ligands to their target enzymes. nih.gov The hydrogen bond accepting properties of oxadiazoles contribute to their potential as effective enzyme inhibitors. nih.gov Research has indicated that the fusion of an oxadiazole ring with other heterocyclic structures can lead to potent anti-diabetic activity. nih.gov

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitter amines and are significant targets in the treatment of depression and Parkinson's disease. nih.gov The search for new MAO inhibitors has led to the investigation of various heterocyclic compounds, including those with a 1,2,4-oxadiazole-related structure. nih.gov

In a study focusing on 1,2,4-oxadiazin-5(6H)-one derivatives, several compounds were found to be inhibitors of human MAO. nih.gov The most potent inhibition was observed for compounds designated as 5f and 7c, with IC50 values of 0.900 µM and 0.371 µM, respectively. nih.gov These findings suggest that with appropriate substitutions, this class of compounds could serve as potent MAO-B inhibitors and lead compounds for the development of new treatments for Parkinson's disease. nih.gov

Table 3: MAO Inhibition by 1,2,4-Oxadiazin-5(6H)-one Derivatives

| Compound | MAO-B IC50 (µM) |

|---|---|

| 5f | 0.900 |

| 7c | 0.371 |

Data from a study on the biological investigation of 1,2,4-Oxadiazin-5(6H)-one derivatives as monoamine oxidase inhibitors. nih.gov

Other Biologically Relevant Activities Under Academic Scrutiny

Anticonvulsant Research

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new anticonvulsant agents with improved efficacy and fewer side effects. nih.gov Various derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated for their anticonvulsant properties. nih.govindexcopernicus.com

In one study, a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids were designed and tested. nih.gov The anticonvulsant activity was assessed using the pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models in mice. nih.gov Several of the synthesized compounds demonstrated activity in the MES test, with nitro derivatives showing the most promising results. nih.gov Further investigation into the mechanism of action suggested that some of these compounds might act as benzodiazepine (B76468) receptor agonists. nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives also reported potent anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) screens, with some compounds showing comparable activity to the standard drugs phenytoin (B1677684) and carbamazepine. indexcopernicus.com

Table 4: Anticonvulsant Activity of Phenoxyphenyl-1,3,4-oxadiazole Derivatives in the MES Test

| Compound | Anticonvulsant Activity |

|---|---|

| 8k (nitro derivative) | Active |

| 8L (nitro derivative) | Active |

Findings from a study on the design and synthesis of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids as anticonvulsant agents. nih.gov

Anti-inflammatory Research

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory properties. mdpi.comdntb.gov.ua Research into compounds structurally related to this compound suggests that their anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.netnih.gov The inhibition of COX-2 is a key mechanism for controlling the production of prostaglandins, which are lipid compounds that play a significant role in mediating inflammatory responses. nih.gov

While direct studies on this compound are limited in the reviewed literature, extensive research on analogous 2,5-diaryl-1,3,4-oxadiazoles provides significant insight into the potential activity of this compound class. researchgate.net These studies often evaluate compounds for their ability to inhibit COX-1 and COX-2 enzymes in vitro. The therapeutic anti-inflammatory action of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) is primarily due to COX-2 inhibition, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutive COX-1 isoform. nih.gov Therefore, a high COX-2 selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a desirable characteristic for novel anti-inflammatory agents.

Studies on various 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory activity in carrageenan-induced rat paw edema assays, a standard model for acute inflammation. crpsonline.comcrpsonline.com For instance, a series of 2,5-diaryl-1,3,4-oxadiazoles showed significant and selective inhibition of the COX-2 enzyme. researchgate.net The presence of specific substituents, such as methylsulfonyl (SO₂Me) moieties, on one of the aryl rings was found to be crucial for this selective inhibition. researchgate.net This is because the COX-2 active site has a larger, more accommodating side pocket compared to COX-1, which can be occupied by such bulky groups, leading to enhanced selectivity. semanticscholar.org

The data below, gathered from studies on structurally related oxadiazole compounds, illustrates the typical range of COX-2 inhibitory activity and selectivity observed for this class of molecules.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected 2,5-Diaryl-1,3,4-oxadiazole Analogs

| Compound | R1 Group (at C5) | R2 Group (at C2) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|---|---|

| Analog 1 | 4-Methoxyphenyl | 4-Methylsulfonylphenyl | >100 | 0.89 | >112.35 |

| Analog 2 | 4-Methoxyphenyl | 4-Sulfamoylphenyl | >100 | 0.48 | >208.33 |

| Analog 3 | 4-Fluorophenyl | 4-Methylsulfonylphenyl | >100 | 0.65 | >153.84 |

| Celecoxib | N/A | N/A | 14.7 | 0.045 | 326.67 |

This table is generated based on data from analogous compounds to illustrate the anti-inflammatory potential of the oxadiazole scaffold. researchgate.netnih.gov IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Research

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.gov It is a major regulator of lipid and glucose metabolism and is the molecular target for fibrate drugs used to treat dyslipidemia. nih.gov Activation of PPARα can also modulate inflammatory pathways, making it an attractive target for developing therapies that address metabolic and inflammatory disorders. The 1,2,4-oxadiazole core has been identified as a promising scaffold for the development of novel PPARα agonists. nih.govnih.gov

Research has focused on designing and synthesizing 1,2,4-oxadiazole derivatives to modulate PPARα activity. nih.govrsc.org In one such study, a series of compounds based on the natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole were synthesized and evaluated for their PPARα agonist activity in human kidney (A-498) and prostate (DU 145) cancer cell lines, where PPARα is often overexpressed. nih.govnih.gov The agonist activity is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that induces a response halfway between the baseline and maximum.

The findings from these studies demonstrate that modifications to the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring can significantly influence PPARα agonist potency. rsc.org For example, replacing the thiophene (B33073) ring of the parent natural compound with other aromatic systems led to new agonists with promising activity. nih.govnih.gov One of the most active synthetic compounds, featuring a modified thiophenyl residue, showed EC50 values in the sub-micromolar range, comparable to the natural compound. nih.gov

The table below presents data for a parent 1,2,4-oxadiazole compound and one of its potent synthetic analogs, highlighting their efficacy as PPARα agonists.

Table 2: PPARα Agonist Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound | Cell Line | PPARα EC₅₀ (µM) |

|---|---|---|

| Natural Compound (3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole) | A-498 | 0.18 |

| DU 145 | 0.77 | |

| Analog 16 (structure with modified thiophenyl residue) | A-498 | 0.23 |

| DU 145 | 0.83 |

| WY-14643 (Reference Agonist) | N/A | ~0.63 (murine) |

This table is based on data for analogous compounds to illustrate the potential PPARα agonist activity of the 1,2,4-oxadiazole scaffold. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by making targeted chemical modifications. For analogs related to this compound, SAR insights can be drawn from research on both anti-inflammatory and PPARα agonist activities.

SAR for Anti-inflammatory Activity (COX-2 Inhibition):

For diaryl-substituted oxadiazoles and related heterocycles, SAR studies have established key structural features required for potent and selective COX-2 inhibition. nih.gov

The "COX-2 Pharmacophore": A critical feature for many selective COX-2 inhibitors is the presence of a sulfonyl (SO₂) or sulfonamide (SO₂NH₂) group on one of the phenyl rings. researchgate.netsemanticscholar.org This group can insert into the secondary, selective pocket of the COX-2 enzyme active site, forming hydrogen bonds with residues like Arg513, which is crucial for high-affinity binding and selectivity over COX-1. nih.gov

Substitution on the Phenyl Rings: The nature and position of substituents on the aryl rings attached to the central heterocycle significantly impact activity. For 1,3,4-oxadiazole analogs, placing a methylsulfonyl (SO₂Me) group at the para-position of the phenyl ring at C2 leads to potent and selective inhibitors. researchgate.net

The Central Heterocycle: The oxadiazole ring itself acts as a rigid scaffold to correctly orient the two aryl moieties for optimal interaction with the COX-2 active site. Its bioisosteric properties allow it to mimic amide or ester functionalities. dntb.gov.ua

Halogen Substitution: The presence of a halogen, such as the bromine atom in this compound, can influence the compound's pharmacokinetic properties and binding interactions. In some series of COX-2 inhibitors, electron-withdrawing groups like fluorine or chlorine on a phenyl ring have been shown to be favorable for activity. nih.gov

SAR for PPARα Agonist Activity:

SAR studies on 1,2,4-oxadiazole-based PPARα agonists reveal that the substituents at both the C3 and C5 positions of the oxadiazole ring are critical for modulating activity. nih.govrsc.org

Substituent at C5: Research on analogs of 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole showed that changes to the thiophenyl residue at the C5 position can lead to new potent PPARα agonists. nih.govnih.gov This suggests that the nature of the aromatic or heteroaromatic ring at this position is a key determinant of agonist efficacy. A bromophenyl group, as in the title compound, would contribute specific steric and electronic properties that influence receptor binding.

Substituent at C3: The group at the C3 position also plays a vital role. In the studied series, a pyridine-3-yl group was maintained, but other research on PPAR agonists indicates that this position often interacts with key amino acid residues in the ligand-binding domain of the receptor. semanticscholar.org The 3-amine group in this compound provides a hydrogen bond donor, which could be critical for anchoring the molecule within the PPARα binding pocket.

Table 3: Summary of Structure-Activity Relationship (SAR) Insights for Oxadiazole Analogs

| Biological Target | Structural Feature | Effect on Activity | Rationale |

|---|---|---|---|

| COX-2 | para-SO₂Me or SO₂NH₂ on phenyl ring | Increases potency and selectivity | Binds to the secondary, selective pocket of COX-2 active site. researchgate.netsemanticscholar.org |

| Halogen (F, Cl) on phenyl ring | Generally favorable | Can enhance binding interactions and modify electronic properties. nih.gov | |

| Oxadiazole Core | Essential Scaffold | Orients aryl groups for optimal fit in the enzyme's active site. | |

| PPARα | Aromatic/Heteroaromatic ring at C5 | Modulates agonist potency | Interacts with the ligand-binding pocket; specific substitutions are key. nih.govnih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is employed to optimize molecular geometries, calculate electronic properties, and predict vibrational frequencies. For heterocyclic compounds like oxadiazoles (B1248032), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are performed to determine key electronic parameters. researchgate.netespublisher.com

These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. espublisher.com While specific DFT data for 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine is not extensively published, analysis of related oxadiazole structures provides representative insights into its likely electronic profile.

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 | Indicates electron-donating capability. More positive values suggest stronger donation. |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting capability. More negative values suggest stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. chemrxiv.org The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. semanticscholar.org

For this compound, the MEP surface is expected to show strong negative potential around the nitrogen and oxygen atoms of the oxadiazole ring due to their high electronegativity. researchgate.net These sites represent the most likely points for interactions with hydrogen bond donors or electrophiles. Conversely, the hydrogen atoms of the amine group are expected to be regions of high positive potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. chemrxiv.org

| Molecular Region | Predicted Electrostatic Potential | Likely Site for |

|---|---|---|

| Oxadiazole Ring Nitrogen Atoms | Negative (Electron-Rich) | Electrophilic Attack, Hydrogen Bonding |

| Oxadiazole Ring Oxygen Atom | Negative (Electron-Rich) | Electrophilic Attack, Hydrogen Bonding |

| Amine (-NH₂) Group Hydrogens | Positive (Electron-Poor) | Nucleophilic Attack, Hydrogen Bonding |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are instrumental in understanding how a ligand, such as this compound, interacts with its biological target, typically a protein. These simulations can reveal the stability of the ligand-protein complex, identify key binding interactions, and estimate the binding free energy. scienceopen.com

Studies on similar 1,2,4-oxadiazole (B8745197) derivatives targeting enzymes like EGFR kinase have utilized MD simulations to confirm the stability of the ligand within the active site. scienceopen.com Such simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) of the ligand to assess its stability and binding pose. The analysis often reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the compound's biological activity. scienceopen.comsciepub.com

In Silico ADME Prediction Methodologies

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. In silico ADME prediction models use a molecule's structure to estimate these properties computationally, allowing for early-stage screening of drug candidates. These predictions are often guided by rules such as Lipinski's rule of five, which assesses the druglikeness of a compound based on its physicochemical properties. mdpi.comnih.gov

Studies on various N-aryl-1,3,4-oxadiazol-2-amine analogues have shown that these compounds generally exhibit favorable ADME profiles. nih.govnih.gov They typically possess molecular weights under 500, a moderate octanol-water partition coefficient (log P), and an appropriate number of hydrogen bond donors and acceptors, suggesting good potential for oral bioavailability. nih.govnih.gov

| ADME Parameter | Predicted Value/Range | Significance (Lipinski's Rule Guideline) |

|---|---|---|

| Molecular Weight (MW) | 240 - 350 g/mol | Good oral bioavailability (≤ 500) |

| Log P (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Optimal lipophilicity (≤ 5) |

| Hydrogen Bond Donors (HBD) | 1 - 2 | Good membrane permeability (≤ 5) |

| Hydrogen Bond Acceptors (HBA) | 3 - 5 | Good membrane permeability (≤ 10) |

| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Influences transport properties (typically ≤ 140 Ų) |

| Lipinski's Rule Violations | 0 | High probability of being an orally active drug |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. nih.gov

For classes of compounds like 1,2,4-oxadiazoles, 3D-QSAR studies have been conducted to understand the structural requirements for inhibiting specific targets, such as the bacterial enzyme Sortase A (SrtA). nih.gov These models are built using a training set of molecules with known activities and are validated using a test set. Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²) are used to assess the model's predictive power. The resulting models can provide insights into which structural features (e.g., steric, electrostatic) are favorable or unfavorable for activity, thereby guiding the design of more potent analogues. nih.gov

| Statistical Parameter | Typical Value | Interpretation |

|---|---|---|

| q² (Cross-validated R²) | > 0.5 | Indicates good internal predictive ability of the model. |

| R² (Non-cross-validated R²) | > 0.6 | Measures the goodness of fit of the model to the training data. |

| pred_r² (External validation) | > 0.5 | Indicates good predictive ability for an external test set. |

| F-value | High (e.g., > 100) | Indicates statistical significance of the model. |

Applications in Advanced Medicinal Chemistry Research

Scaffold Optimization in Drug Discovery Programs

The 1,2,4-oxadiazole (B8745197) nucleus serves as a foundational framework, or scaffold, in many drug discovery programs. nih.govnih.gov Its rigid, planar structure provides a stable anchor for appending various functional groups at the C3 and C5 positions. This allows medicinal chemists to systematically explore the chemical space around the core, optimizing interactions with biological targets. For instance, in the case of 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine, the 4-bromophenyl group at the C5 position and the amine group at the C3 position are key substituents that can be modified to modulate activity.

Structure-activity relationship (SAR) studies are crucial in this optimization process. Research on various 1,2,4-oxadiazole derivatives has shown that the nature of the substituents significantly impacts biological activity. For example, studies on anticancer agents have revealed that the presence and position of electron-donating or electron-withdrawing groups on the aryl rings attached to the oxadiazole can dramatically alter potency. nih.govfrontiersin.org In one study, linking 1,2,4-oxadiazoles with benzimidazole (B57391) derivatives resulted in compounds with potent antitumor activities, where halogen substitutions on the phenyl ring were found to decrease antiproliferative effects. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for 1,2,4-Oxadiazole Derivatives

| Scaffold Position | Modification | Observed Impact on Biological Activity | Therapeutic Area Example |

|---|---|---|---|

| C5-Aryl Ring | Introduction of Electron-Donating Groups (EDG) | Generally improves antiproliferative potency. nih.gov | Anticancer |

| C5-Aryl Ring | Introduction of Electron-Withdrawing Groups (EWG) | Often decreases antiproliferative potency. nih.gov | Anticancer |

| C3/C5 Substituents | Linking to other heterocyclic moieties (e.g., quinazoline, imidazopyrazine) | Can lead to highly potent compounds, sometimes exceeding the activity of reference drugs. nih.gov | Anticancer |

| General | Combining with a sulfonamide moiety | Can produce compounds with high biological activity and selectivity. mdpi.com | Carbonic Anhydrase Inhibitors |

Rational Drug Design Strategies Incorporating the 1,2,4-Oxadiazole Core

Rational drug design involves the deliberate creation of new therapeutic agents based on a known biological target. The 1,2,4-oxadiazole ring is frequently incorporated in these strategies due to its favorable pharmacological and physicochemical properties. nih.govtandfonline.com

Key properties of the 1,2,4-oxadiazole core that are exploited in rational design include:

Chemical Stability : The ring is resistant to metabolic degradation, particularly hydrolysis. nih.gov

Rigid Linker : It provides a predictable geometry, holding appended functional groups in specific orientations for optimal target binding.

Hydrogen Bonding Capability : The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking interactions of amide or ester groups. mdpi.com

Tunable Electronics : The electronic nature of the ring can be modulated by substituents, influencing its interaction with target proteins. nih.gov

Molecular docking and quantitative structure-activity relationship (QSAR) modeling are computational methods that guide the design of these molecules. nih.govresearchgate.net These techniques help predict how different 1,2,4-oxadiazole derivatives will bind to a receptor and what their activity might be, allowing for a more focused and efficient synthetic effort. nih.gov For example, molecular docking studies have been used to identify 1,2,4-oxadiazole derivatives as potent tubulin-binding agents for cancer therapy. nih.gov

Table 2: Physicochemical Properties of the 1,2,4-Oxadiazole Core for Rational Drug Design

| Property | Advantage in Drug Design | Reference |

|---|---|---|

| Metabolic Stability | Resistant to hydrolysis, improving pharmacokinetic profile compared to esters/amides. | nih.govscispace.com |

| Rigidity | Reduces conformational flexibility, leading to higher binding affinity and selectivity. | |

| Hydrogen Bond Acceptor | Can form key interactions with biological targets, mimicking native ligands. | mdpi.com |

| Lipophilicity Contribution | Can be modulated by substituents to optimize solubility and permeability. | acs.org |

Lead Compound Identification and Optimization Based on Research Findings

In the process of drug discovery, a "lead compound" is a molecule that shows promising activity towards a specific biological target and serves as the starting point for chemical modifications to produce a viable drug candidate. Compounds featuring the 1,2,4-oxadiazole scaffold are frequently identified as leads. tandfonline.com

For instance, a compound identified as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline was discovered to have moderate anticancer activity and became a precursor for the synthesis of novel derivatives with significantly greater antiproliferative effects. nih.gov The optimization process often involves synthesizing a library of analogs where different parts of the lead molecule are systematically altered. This can involve changing the substituents on the aryl rings, such as modifying or replacing the 4-bromophenyl group of this compound, to improve potency and selectivity. nih.govfrontiersin.org

One study focused on developing inhibitors for histone deacetylases (HDACs) identified a 1,2,4-oxadiazole derivative as a lead. mdpi.com Subsequent optimization led to a compound with potent inhibitory activity against specific HDAC isoforms, with IC50 values in the low nanomolar range. mdpi.com This demonstrates the power of the 1,2,4-oxadiazole scaffold in generating highly potent and selective drug candidates through iterative lead optimization.

Table 3: Example of Lead Optimization for 1,2,4-Oxadiazole-Based HDAC Inhibitors

| Compound | Modification | HDAC-1 IC50 (nM) | HDAC-2 IC50 (nM) | HDAC-3 IC50 (nM) |

|---|---|---|---|---|

| Lead Compound | Initial 1,2,4-oxadiazole hydroxamate structure | - | - | - |

| Optimized Compound 21 | Structural modifications to the lead | 1.8 | 3.6 | 3.0 |

Data sourced from a study by Yang Z. and coworkers, as cited in Loboda et al. (2020) mdpi.com

Bioisosteric Replacement Strategies Involving Oxadiazoles (B1248032)

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.govresearchgate.net The 1,2,4-oxadiazole ring is widely recognized as a successful bioisostere for ester and amide functionalities. researchgate.netnih.gov

Esters and amides are common in biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor stability and short half-lives in the body. nih.govnih.gov Replacing these labile groups with the more stable 1,2,4-oxadiazole ring can maintain or improve biological activity while significantly enhancing metabolic stability, membrane permeability, and bioavailability. nih.gov The oxadiazole ring can mimic the planarity, dipole moment, and hydrogen bonding capabilities of the amide bond. nih.gov

For example, researchers at Bristol-Myers Squibb replaced an amide group in a γ-secretase inhibitor with a 1,2,4-oxadiazole ring. nih.gov The resulting compound demonstrated potent and selective inhibition and possessed superior pharmacokinetic properties compared to the original amide-containing molecule. nih.gov Similarly, the replacement of a labile ester in a derivative of caffeic acid with a 1,2,4-oxadiazole resulted in a compound that retained its biological activity but was no longer susceptible to esterases. nih.gov

Table 4: Comparison of Amide/Ester vs. 1,2,4-Oxadiazole Bioisostere

| Functional Group | Key Properties | Advantages | Disadvantages |

|---|---|---|---|

| Amide/Ester | Planar, H-bond donor/acceptor | Common in natural ligands, well-understood interactions. | Susceptible to enzymatic hydrolysis, leading to metabolic instability. nih.govnih.gov |

| 1,2,4-Oxadiazole | Planar, H-bond acceptor, metabolically robust | Resistant to hydrolysis, improves metabolic stability and bioavailability. nih.govnih.gov | May alter lipophilicity and solubility profiles compared to the original group. acs.org |

Applications in Materials Science and Polymer Chemistry

Incorporation of Oxadiazole Moieties into Copolymers for Functional Materials

The amine functionality of 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine serves as a critical reactive site for its integration into polymer chains. This allows for the synthesis of copolymers where the oxadiazole moiety can be incorporated either as a pendant group or as part of the polymer backbone, thereby imparting specific functions to the final material.

One primary method for incorporation is through polycondensation reactions. The amine group can react with dicarboxylic acids or their derivatives (like acyl chlorides) to form polyamides. caltech.edumdpi.com This process would create a polymer backbone containing the bromophenyl-oxadiazole unit, potentially enhancing the thermal stability and modifying the electronic properties of the polyamide. Similarly, reaction with dianhydrides would lead to the formation of polyimides, a class of high-performance polymers known for their exceptional thermal and chemical resistance.

The introduction of the 1,2,4-oxadiazole (B8745197) ring into copolymer structures is a strategy to create functional materials with tailored characteristics. For instance, copolymers containing electron-deficient oxadiazole units have been investigated for their electron-transporting properties, which are valuable in electronic device applications. bit.edu.cn The specific substitution on the phenyl ring, such as the bromo group in this case, can further influence intermolecular interactions and the ultimate material properties.

| Copolymer Type | Method of Incorporation | Potential Functionality Imparted by Oxadiazole Amine |

|---|---|---|

| Polyamides | Polycondensation with dicarboxylic acid derivatives | Enhanced thermal stability, modified solubility, specific electronic properties |

| Polyimides | Polycondensation with dianhydrides | High thermal and chemical resistance, improved dielectric properties |

| Epoxy Resins | Curing/cross-linking agent | Increased glass transition temperature, improved mechanical strength |

Development of Advanced Materials with Oxadiazole Structures

The 1,2,4-oxadiazole heterocycle is a valuable component in the design of advanced materials due to its aromaticity, structural rigidity, and electrochemical stability. Materials incorporating this moiety are explored for applications ranging from high-performance engineering plastics to specialized optoelectronic components. lifechemicals.comresearchgate.net

Furthermore, the 1,2,4-oxadiazole unit has been utilized in the synthesis of materials for organic electronics. Its intrinsic electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netacs.org The development of such materials often involves creating polymers that possess a combination of desirable traits, including high thermal stability, good film-forming capabilities, and specific electronic energy levels (HOMO/LUMO) for efficient charge transport.

| Advanced Material Type | Role of the Oxadiazole Structure | Key Properties |

|---|---|---|

| High-Performance Thermoplastics | Enhances polymer backbone rigidity | High glass transition temperature (Tg), thermal stability, mechanical strength |

| Organic Electronic Materials (e.g., for OLEDs) | Acts as an electron-transporting or hole-blocking moiety | Tunable electronic properties, high thermal and electrochemical stability |

| Liquid Crystals | Provides a rigid, linear molecular shape | Formation of mesophases, anisotropic properties |

Investigation of Electronic and Optical Properties of Oxadiazole-Containing Materials

Materials containing oxadiazole rings are of significant interest for their distinct electronic and optical properties. The 1,2,4-oxadiazole isomer, like its more commonly studied 1,3,4-counterpart, is an electron-deficient heterocycle. This characteristic makes polymers incorporating this ring suitable for use as electron-transport materials in electronic devices. acs.orgcambridge.orgcambridge.org

Theoretical studies, often employing density functional theory (DFT), are used to predict the electronic structure of materials containing oxadiazole units. aip.org These calculations help in determining key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy band gap. aip.orgresearchgate.net These values are crucial for designing materials for applications like OLEDs, where efficient charge injection and transport are required. For instance, a material with a low-lying LUMO level can facilitate electron injection from the cathode.

Optically, many oxadiazole-containing polymers exhibit fluorescence, often in the blue region of the spectrum. nycu.edu.twacs.org The photoluminescence (PL) and absorption characteristics can be tuned by altering the chemical structure of the repeating unit, for example, by changing the substituents on the aromatic rings attached to the oxadiazole core. nycu.edu.tw The incorporation of the this compound moiety into a polymer would be expected to influence its absorption and emission spectra, with the potential for creating materials for light-emitting applications.

| Property | Typical Characteristics of Oxadiazole-Containing Materials | Relevance in Materials Science |

|---|---|---|

| Electronic Character | Electron-deficient (n-type) | Use as electron-transport or hole-blocking layers in OLEDs and solar cells |

| Energy Band Gap (Eg) | Generally wide, tunable by chemical modification. researchgate.net | Determines the energy of absorbed/emitted light; crucial for optoelectronics |

| HOMO/LUMO Levels | Typically low-lying LUMO levels, facilitating electron injection. nycu.edu.tw | Dictates charge injection efficiency and device architecture |

| Optical Emission | Often exhibit blue photoluminescence. cambridge.org | Application as emissive materials in blue OLEDs |

Polymerization Processes Utilizing Oxadiazole Derivatives

Derivatives of 5-amino-1,2,4-oxadiazole (B13162853) can be directly employed in polymerization processes, acting as monomers or curing agents. The presence of the primary amine group is key to their utility in these applications.

A significant application for 5-amino-1,2,4-oxadiazoles is as hardeners or curing agents for epoxy resin systems. google.com In this process, the active hydrogen atoms of the amine group react with the epoxide rings of the epoxy prepolymer. This reaction opens the epoxy ring and forms a covalent bond, leading to the creation of a highly cross-linked, three-dimensional polymer network. threebond.co.jp The incorporation of the rigid and thermally stable oxadiazole structure into the epoxy network can result in a cured material with a higher glass transition temperature, enhanced thermal stability, and improved mechanical properties compared to those cured with standard aliphatic or aromatic amines. nih.govmdpi.com

Beyond their role as curing agents, compounds like this compound can function as monomers in step-growth polymerization. As discussed previously, their reaction with difunctional monomers such as dicarboxylic acids or dianhydrides leads to the formation of linear polymers like polyamides and polyimides, respectively. caltech.edursc.org These polymerization processes leverage the reactivity of the amine group to build high-molecular-weight polymers where the oxadiazole unit is an integral part of the main chain.

| Polymerization Process | Role of 5-Amino-1,2,4-Oxadiazole Derivative | Resulting Polymer System | Key Features |

|---|---|---|---|

| Epoxy Curing | Curing Agent / Hardener | Cross-linked epoxy thermoset | Forms a 3D network, enhances thermal and mechanical properties. google.com |

| Polycondensation (Amidation) | Diamine Monomer | Linear Polyamide | Forms high-molecular-weight thermoplastic with oxadiazole in the backbone. |

| Polycondensation (Imidization) | Diamine Monomer | Linear Polyimide | Creates high-performance polymers known for thermal stability. |

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine, and what critical reaction parameters must be controlled?

The synthesis typically involves cyclocondensation reactions between substituted nitriles and hydroxylamine derivatives. A representative method uses 3-bromobenzonitrile and hydrazine carboxamide derivatives in n-butanol with K₂CO₃ as a base, heated at 120°C for 8 hours under reflux. Key parameters include stoichiometric ratios, solvent polarity, and reaction duration, which influence cyclization efficiency. Post-synthesis purification via recrystallization (e.g., using petroleum ether) ensures product integrity . Analogous protocols for related oxadiazole derivatives emphasize temperature control to avoid side reactions .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- 1H/13C NMR : Assign aromatic protons (δ 7.3–8.7 ppm) and amine protons (δ 8.7–9.1 ppm) in DMSO-d₆. The bromophenyl group exhibits distinct splitting patterns due to para-substitution .

- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight via [M+1]⁺/[M+2]⁺ peaks (e.g., m/z 333.01/333.99 for analogs) .

Q. What analytical techniques are recommended to confirm the purity of this compound, and how are discrepancies addressed?

- Elemental Analysis : Verify C/H/N/Br content (e.g., ±0.3% deviation from theoretical values) .

- HPLC : Use reverse-phase columns (C18) with UV detection (254 nm) to assess chromatographic homogeneity. Discrepancies in purity often arise from residual solvents or unreacted precursors, necessitating gradient elution optimization .

Advanced Research Questions

Q. How can computational modeling guide the understanding of this compound's biological interactions and pharmacokinetic properties?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins, such as NMDA receptors or antimicrobial enzymes. ADME profiling via tools like SwissADME evaluates lipophilicity (LogP), bioavailability, and blood-brain barrier permeability. For example, derivatives with electron-withdrawing groups (e.g., -Br) show enhanced metabolic stability due to reduced cytochrome P450 interactions .

Q. What strategies are employed to resolve contradictions in spectroscopic or bioactivity data across different research studies?

- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and sample concentration. Paramagnetic impurities or residual water in DMSO-d₆ can broaden peaks .

- Bioactivity Variability : Standardize assay conditions (e.g., cell line viability protocols, incubation times) and validate via dose-response curves. For instance, IC₅₀ values for anticancer activity should be replicated across multiple cell lines (e.g., MCF-7 vs. HeLa) .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives, particularly in anticancer or antimicrobial contexts?

- Anticancer Screening : MTT assays measure cytotoxicity (e.g., 24–72 hr exposure to derivatives at 10–100 µM). Apoptosis markers (caspase-3/7 activation) and mitochondrial membrane potential assays (JC-1 dye) provide mechanistic insights .

- Antimicrobial Testing : Broth microdilution assays determine MIC values against Gram-positive/negative bacteria. Time-kill kinetics assess bactericidal vs. bacteriostatic effects .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound's pharmacological profile?

- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups to the phenyl ring to modulate receptor binding. For example, fluorophenyl analogs in pyrazole derivatives show enhanced NMDA receptor antagonism .

- Scaffold Hybridization : Combine oxadiazole cores with triazole or pyrimidine moieties to improve solubility or target selectivity. X-ray crystallography of co-crystallized derivatives validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.